While N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide itself wasn't found in the provided literature, its structure suggests it belongs to the class of sulfonamides. Sulfonamides are organic compounds containing the sulfonamide functional group (R-S(=O)2-NR2'). They are known for various biological activities and have significant applications in medicinal chemistry. []
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1